molecular formula C10H10O2 B14747194 1,4-Naphthalenediol, 1,4-dihydro- CAS No. 571-59-5

1,4-Naphthalenediol, 1,4-dihydro-

Cat. No.: B14747194
CAS No.: 571-59-5
M. Wt: 162.18 g/mol
InChI Key: QRZINIDQKGUJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Naphthalenediol, also known as 1,4-dihydroxynaphthalene, is an organic compound with the molecular formula C10H8O2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Naphthalenediol can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using reducing agents such as sodium borohydride or zinc in the presence of hydrochloric acid . Another method includes the Diels-Alder reaction of alpha-myrcene with 1,4-benzoquinone, followed by chemical modifications .

Industrial Production Methods: Industrial production of 1,4-naphthalenediol typically involves the catalytic hydrogenation of 1,4-naphthoquinone under controlled conditions. This process ensures high yield and purity of the final product .

Chemical Reactions Analysis

1,4-Naphthalenediol undergoes various chemical reactions, including:

Oxidation:

Amination:

Methylation:

Mechanism of Action

The mechanism of action of 1,4-naphthalenediol involves its ability to undergo redox reactions. The compound can act as both an electron donor and acceptor, making it useful in various chemical processes. Its molecular targets and pathways include interactions with enzymes and proteins involved in redox reactions .

Comparison with Similar Compounds

1,4-Naphthalenediol can be compared with other similar compounds, such as:

  • 1,5-Dihydroxynaphthalene
  • 2,7-Dihydroxynaphthalene
  • 2,3-Dihydroxynaphthalene
  • 2,6-Dihydroxynaphthalene
  • 1,6-Dihydroxynaphthalene
  • 1,3-Dihydroxynaphthalene
  • 1,7-Dihydroxynaphthalene
  • 1,8-Dihydroxynaphthalene

These compounds share similar structures but differ in the positions of the hydroxyl groups, leading to variations in their chemical properties and applications .

Properties

CAS No.

571-59-5

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1,4-dihydronaphthalene-1,4-diol

InChI

InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,9-12H

InChI Key

QRZINIDQKGUJSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C=CC(C2=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.